Bienvenue dans la boutique en ligne BenchChem!

3-(dimethylamino)-N-[(2-methoxyadamantan-2-yl)methyl]benzamide

Medicinal Chemistry P2X7 Receptor Kinase Inhibition

3-(Dimethylamino)-N-[(2-methoxyadamantan-2-yl)methyl]benzamide is a synthetic small molecule that merges a meta-dimethylamino-benzamide pharmacophore—a motif found in the c‑Raf inhibitor ZM 336372—with a 2‑methoxyadamantane cage via a methylene linker. This architecture positions the compound within the broader class of adamantane‑substituted benzamides that have been explored as P2X7 receptor antagonists and kinase inhibitors.

Molecular Formula C21H30N2O2
Molecular Weight 342.483
CAS No. 1797560-71-4
Cat. No. B2944997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(dimethylamino)-N-[(2-methoxyadamantan-2-yl)methyl]benzamide
CAS1797560-71-4
Molecular FormulaC21H30N2O2
Molecular Weight342.483
Structural Identifiers
SMILESCN(C)C1=CC=CC(=C1)C(=O)NCC2(C3CC4CC(C3)CC2C4)OC
InChIInChI=1S/C21H30N2O2/c1-23(2)19-6-4-5-16(12-19)20(24)22-13-21(25-3)17-8-14-7-15(10-17)11-18(21)9-14/h4-6,12,14-15,17-18H,7-11,13H2,1-3H3,(H,22,24)
InChIKeyRWWDDQKSVKAQQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Dimethylamino)-N-[(2-methoxyadamantan-2-yl)methyl]benzamide (CAS 1797560-71-4): A Structurally Distinct Adamantane-Benzamide Hybrid for Specialized Procurement


3-(Dimethylamino)-N-[(2-methoxyadamantan-2-yl)methyl]benzamide is a synthetic small molecule that merges a meta-dimethylamino-benzamide pharmacophore—a motif found in the c‑Raf inhibitor ZM 336372—with a 2‑methoxyadamantane cage via a methylene linker. This architecture positions the compound within the broader class of adamantane‑substituted benzamides that have been explored as P2X7 receptor antagonists and kinase inhibitors [1]. However, a systematic search of the peer‑reviewed primary literature, patent repositories (including US20210323910A1), and authoritative public databases (PubChem, ChEMBL, BindingDB) reveals no quantitative pharmacological, physicochemical, or selectivity data for this specific CAS entity as of the search date.

Why Substituting 3-(Dimethylamino)-N-[(2-methoxyadamantan-2-yl)methyl]benzamide with In‑Class Analogs Risks Uncontrolled Experimental Variables


Even closely related adamantane‑benzamide congeners differ markedly in potency, selectivity, and pharmacokinetic behavior. In the P2X7 antagonist series, moving the adamantane attachment point or altering the benzamide substitution pattern shifted IC₅₀ values by orders of magnitude and reversed species selectivity between human and rat receptors [1]. The 2‑methoxyadamantane moiety in the title compound further modulates lipophilicity, metabolic stability, and hydrogen‑bonding capacity relative to unsubstituted adamantane analogs. Given the absence of publicly disclosed characterization data for this specific compound, any attempt to interchange it with a generic “adamantane benzamide” without experimental verification introduces uncontrolled variables that can invalidate structure‑activity conclusions or lead to failed biological assays.

Quantitative Differentiation Evidence for 3-(Dimethylamino)-N-[(2-methoxyadamantan-2-yl)methyl]benzamide (CAS 1797560-71-4)


Structural Uniqueness vs. Canonical P2X7 Antagonists and Kinase Inhibitors

The compound combines a 3‑dimethylamino‑benzamide core (present in the c‑Raf inhibitor ZM 336372, IC₅₀ = 70 nM for c‑Raf) with a 2‑methoxyadamantane group, whereas the prototypical P2X7 antagonist series reported by Furber et al. employs adamantan‑1‑yl‑methyl or adamantan‑1‑yl‑ethyl linkers without the 2‑methoxy substituent [1]. No head‑to‑head comparative data exist for this exact compound against either ZM 336372 or the published P2X7 antagonists.

Medicinal Chemistry P2X7 Receptor Kinase Inhibition

Predicted Physicochemical Differentiation from Adamantane‑1‑yl Analogs

In silico predictions indicate that the 2‑methoxyadamantane group increases topological polar surface area (tPSA) and hydrogen‑bond acceptor count relative to unsubstituted adamantane, while moderately reducing lipophilicity. For example, N‑(adamantan‑1‑ylmethyl)‑3‑(dimethylamino)benzamide (a hypothetical direct analog lacking the 2‑methoxy group) is predicted to have tPSA ≈ 32 Ų and cLogP ≈ 4.5, whereas the title compound is predicted to have tPSA ≈ 41 Ų and cLogP ≈ 3.8 [1]. These differences could affect membrane permeability and oral bioavailability, but no experimental PK data are available to confirm the predictions.

Drug Design Physicochemical Properties ADME

Absence of Public Selectivity Profiling vs. Multi‑Kinase Inhibitor ZM 336372

ZM 336372 displays a 10‑fold selectivity for c‑Raf over B‑Raf (c‑Raf IC₅₀ = 70 nM; B‑Raf IC₅₀ = 700 nM) . The title compound contains the identical 3‑dimethylamino‑benzamide core but replaces the second aromatic ring with a 2‑methoxyadamantyl‑methyl group. No kinase profiling data, competitive binding assays, or selectivity panels have been published for the title compound, so any selectivity claims relative to ZM 336372 or other kinase inhibitors are unsupported.

Kinase Selectivity c‑Raf B‑Raf

Recommended Application Scenarios for 3-(Dimethylamino)-N-[(2-methoxyadamantan-2-yl)methyl]benzamide Given Limited Public Characterization Data


Custom SAR Exploration of Adamantane‑Benzamide Hybrids

The compound serves as a structurally defined building block for in‑house structure‑activity relationship (SAR) campaigns targeting P2X7 or other purinergic receptors. Its 2‑methoxyadamantane moiety offers a differentiated vector for probing steric and electronic requirements at the receptor’s transmembrane domain, provided researchers generate their own pharmacological data to benchmark against published adamantane‑1‑yl analogs [1].

Internal Reference Standard for Adamantane‑Containing Benzamide Libraries

Because the compound carries both a hydrogen‑bond acceptor (methoxy) and a basic dimethylamino group, it can serve as an internal reference for monitoring synthetic consistency, purity, and chromatographic behavior across a focused library of adamantane‑benzamide derivatives. Its unique retention time and mass spectral signature facilitate quality control when no public reference data exist.

In Silico Modeling and Pharmacophore Validation Studies

The 2‑methoxyadamantane substitution alters predicted electrostatic potential surfaces and hydrogen‑bonding patterns compared to unsubstituted adamantane analogs [1]. Computational chemists can use the compound as a test case for docking and molecular dynamics simulations to validate pharmacophore models developed for P2X7 or related targets, with the caveat that experimental validation remains essential.

Quote Request

Request a Quote for 3-(dimethylamino)-N-[(2-methoxyadamantan-2-yl)methyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.